2-Bromo-n,4-dimethylaniline

Description

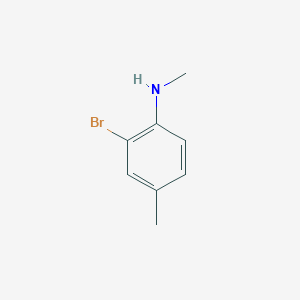

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-N,4-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6-3-4-8(10-2)7(9)5-6/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDHUFWBGIOMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40522933 | |

| Record name | 2-Bromo-N,4-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40522933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81090-31-5 | |

| Record name | 2-Bromo-N,4-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40522933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-N,4-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Bromo N,4 Dimethylaniline and Its Analogues

Halogenation Pathways

The introduction of a bromine atom to the aniline (B41778) ring is a pivotal step in the synthesis of 2-bromo-N,4-dimethylaniline. The strong activating nature of the amino group makes the aromatic ring highly susceptible to electrophilic attack, which presents both opportunities and challenges for regioselective bromination.

Electrophilic Aromatic Bromination: Regioselectivity and Control

Direct bromination of N,N-dimethyl-p-toluidine (4-methyl-N,N-dimethylaniline) is a primary route to this compound. The dimethylamino and methyl groups are both ortho-, para-directing activators. However, the dimethylamino group is a significantly stronger activating group, directing the incoming electrophile predominantly to its ortho positions. Due to steric hindrance from the N,N-dimethyl group, substitution at the ortho position (position 2) is favored.

The high reactivity of the aniline ring system means that reactions with elemental bromine can be vigorous and may lead to polysubstitution if not carefully controlled. wikipedia.org The choice of solvent and reaction temperature are crucial parameters in managing the reaction's selectivity. Non-polar solvents can help to moderate the reactivity of bromine. youtube.com

A study on the bromination of N,N-dimethylaniline demonstrated that the lone pair of electrons on the nitrogen atom pushes into the ring, activating the para position for electrophilic attack. prezi.com In the case of N,N-dimethyl-p-toluidine, the para position is already occupied by a methyl group, thus directing the bromination to the ortho position relative to the powerful dimethylamino group.

| Starting Material | Reagent | Product | Key Observation |

| N,N-dimethyl-p-toluidine | Br2 | This compound | The strong activating effect of the dimethylamino group directs bromination to the ortho position. |

| Aniline | Bromine water | 2,4,6-Tribromoaniline | Demonstrates the high reactivity of the aniline ring, leading to polysubstitution. wikipedia.org |

N-Bromosuccinimide (NBS)-Mediated Bromination Protocols

N-Bromosuccinimide (NBS) is a versatile and often preferred reagent for the bromination of activated aromatic compounds like anilines. wikipedia.orgmissouri.edu It serves as a source of electrophilic bromine and offers milder reaction conditions compared to elemental bromine, which can help to prevent over-bromination and the formation of side products. scienceinfo.commasterorganicchemistry.com The reaction with NBS is typically carried out in a suitable solvent, and for electron-rich aromatic compounds, high levels of para-selectivity can be achieved when using dimethylformamide (DMF) as the solvent. missouri.edu

The use of NBS is particularly advantageous in scenarios where the substrate is sensitive to the harsh conditions of traditional bromination methods. The reaction mechanism involves the generation of a bromine radical (Br•), making it a useful reagent in radical substitution reactions as well. wikipedia.org For the synthesis of 2-bromo-4-methylaniline (B145976) from 4-methylaniline, NBS can be employed to introduce the bromine atom at the desired position. echemi.com

| Reagent | Substrate Type | Advantage | Reference |

| N-Bromosuccinimide (NBS) | Electron-rich aromatics (e.g., anilines) | Milder conditions, improved selectivity, convenient source of Br•. | wikipedia.orgscienceinfo.com |

Strategies for Preventing Polysubstitution in Activated Aromatic Systems

A significant challenge in the halogenation of anilines is the prevention of multiple halogen atoms being added to the aromatic ring. The strong activating nature of the amino group makes the ring highly susceptible to electrophilic attack, often leading to di- or tri-substituted products. youtube.comquora.com

A common and effective strategy to mitigate this is to temporarily reduce the activating influence of the amino group by converting it into an amide. quora.com This is typically achieved through acetylation with acetic anhydride (B1165640). The resulting acetanilide has an acetyl group that withdraws electron density from the nitrogen atom, thus reducing the activation of the aromatic ring. youtube.comquora.com This deactivation is sufficient to allow for controlled monobromination. Following the bromination step, the acetyl group can be readily removed by hydrolysis to regenerate the amino group. quora.com

This protection-deprotection strategy is a cornerstone in the synthesis of monosubstituted anilines. For instance, to obtain p-bromoaniline from aniline, the amine is first acetylated, then brominated, and finally hydrolyzed. quora.com A similar approach can be applied to the synthesis of analogues of this compound.

N-Alkylation Approaches

The introduction of methyl groups onto the nitrogen atom of a bromoaniline precursor is a critical step in forming this compound. Direct alkylation can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as well as quaternary ammonium salts. Therefore, more selective methods are generally preferred.

Selective N-Methylation of Bromoaniline Precursors

Selective N-methylation of primary amines is a significant challenge in organic synthesis. rsc.org Various reagents and catalytic systems have been developed to achieve mono- or di-methylation with high selectivity. For instance, copper hydride (CuH) complexes have been shown to be effective catalysts for the N-methylation of aromatic and aliphatic amines using paraformaldehyde as the C1 source under mild conditions. nih.gov

Another approach involves the use of dimethyl carbonate as a methylating agent. chemicalbook.com The reaction of primary aromatic amines with dimethyl carbonate in the presence of alkali-metal-cation-exchanged faujasites as catalysts can yield N-methylanilines with high selectivity. unive.it The choice of solvent can significantly impact the reaction rate and selectivity in these catalytic systems. unive.it

| Method | Methylating Agent | Catalyst/Conditions | Key Feature |

| Copper-catalyzed N-methylation | Paraformaldehyde | (CAAC)CuH | Mild reaction conditions. nih.gov |

| Zeolite-catalyzed N-methylation | Dimethyl carbonate | Alkali-metal-cation-exchanged faujasites | High mono-N-methyl selectivity. unive.it |

| Reductive N-methylation | CO2 | Borane complexes | Selective N-methylation and N,N-dimethylation of primary amines. rsc.org |

Reductive Amination Techniques for Amine Functionalization

Reductive amination is a powerful and widely used method for the N-alkylation of amines, as it circumvents the issue of over-alkylation often encountered with direct alkylation using alkyl halides. masterorganicchemistry.com This two-step process, which can often be performed in one pot, involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comresearchgate.net

For the synthesis of N,N-dimethylated anilines, a primary aniline can be reacted with an excess of formaldehyde. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is a mild reducing agent that selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com Other reducing agents like sodium triacetoxyborohydride (NaBH(OAc)3) are also effective. masterorganicchemistry.com This technique provides a controlled and efficient route to secondary and tertiary amines. organic-chemistry.org

| Carbonyl Compound | Reducing Agent | Amine Type | Advantage |

| Aldehyde/Ketone | NaBH3CN, NaBH(OAc)3, NaBH4 | Primary or Secondary | Avoids over-alkylation, highly versatile. masterorganicchemistry.com |

Construction of the Aniline Core via Cyclization or Coupling Reactions

The formation of the substituted aniline ring is a critical step that can be achieved through various innovative strategies, including the aromatization of cyclic precursors or through sophisticated cyclization reactions.

A prominent method involves the catalytic dehydrogenative aromatization of substituted cyclohexanones. researchgate.net This approach allows for the synthesis of anilines from readily available non-aromatic starting materials. For instance, using a Palladium on carbon (Pd/C) catalyst in the presence of ethylene, various substituted cyclohexanones can be converted into their corresponding anilines in high yields. bohrium.com This method is advantageous as it avoids harsh nitration and reduction steps often associated with traditional aniline synthesis from benzene (B151609). bohrium.com The reaction mechanism is believed to involve the formation of an imine intermediate followed by palladium-catalyzed hydrogen transfers. bohrium.com

Transition metal-catalyzed oxidative C-H cyclization has also emerged as a powerful strategy for constructing complex N-heterocycles from aniline derivatives. nih.gov While often used to build upon an existing aniline, these methods highlight advanced strategies for forming C-N and C-C bonds. For example, Rhodium(III)-catalyzed C-H activation and annulation of N-substituted anilines with alkynes or other coupling partners can produce highly functionalized heterocyclic systems containing an aniline substructure. nih.govresearchgate.net Similarly, copper-catalyzed aerobic oxidative dehydrogenative annulation of anilines with aldehydes provides a direct route to substituted quinolines, demonstrating a one-pot process involving C-H functionalization and C-N bond formation. organic-chemistry.org

These methods represent modern approaches to assembling the core aniline structure, offering alternatives to classical routes and providing access to a diverse range of substituted analogues.

Table 1: Selected Strategies for Aniline Core Construction

| Method | Catalyst/Reagent | Precursors | Product Type | Reference |

| Dehydrogenative Aromatization | Pd/C - ethylene system | Substituted Cyclohexanones, NH₄OAc | Substituted Anilines | bohrium.com |

| Aerobic Oxidative Cyclization | Rh(III) catalyst, O₂ | Anilines, Alkynes, CO | N-Substituted Quinolin-2(1H)-ones | nih.gov |

| Aerobic Oxidative Annulation | CuBr, CF₃SO₃H, Air | Anilines, Aldehydes | Substituted Quinolines | organic-chemistry.org |

Catalytic Synthesis Routes and Optimization

Once the aniline core is established, or when starting from a pre-existing substituted aniline, catalytic methods are employed to introduce the required functional groups, such as the bromine atom in this compound.

Electrophilic Bromination: The direct bromination of a dimethylaniline precursor is a common and effective strategy. This reaction typically proceeds through electrophilic aromatic substitution. The use of brominating agents like N-bromosuccinimide (NBS) is prevalent for achieving selective monobromination. echemi.com The synthesis of the analogue 4-Bromo-2,3-dimethylaniline involves the bromination of 2,3-dimethylaniline with NBS in a solvent like dry DMF at room temperature. Similarly, the bromination of 2,6-dimethylaniline in glacial acetic acid can yield 4-bromo-2,6-dimethylaniline (B44771). prepchem.com

Catalytic Halogenation: To enhance selectivity and reactivity, catalytic approaches for halogenation have been developed. Arylamines themselves can act as catalysts to generate a highly reactive but selective N-halo arylamine intermediate from sources like NBS. nih.govresearchgate.net This intermediate then serves as an electrophilic halogen source for halogenating a wide variety of aromatic compounds with high efficiency and selectivity. nih.gov The reactivity of the aniline catalyst can be fine-tuned by modifying the electronic properties of its aromatic ring. nih.gov

Synthesis from Nitroarenes: An alternative catalytic route involves the chemoselective hydrogenation of a corresponding nitroarene precursor. This is a powerful method for installing the amine functionality. Supported gold nanoparticles (e.g., Au/TiO₂ or Au/Fe₂O₃) have proven to be highly effective catalysts for this transformation. nih.gov A key advantage of gold catalysts is their high chemoselectivity, allowing for the reduction of a nitro group while preserving other reducible functional groups like double bonds or carbonyls. nih.gov Heterogeneous catalysts based on other metals are also used for the one-pot synthesis of N-substituted anilines from nitroarenes and aldehydes. mdpi.com

Optimization of these catalytic routes is critical for achieving high yields and purity. Key parameters include the choice of catalyst, solvent, reaction temperature, and the stoichiometric ratio of reagents to minimize side reactions such as di-bromination. google.com For instance, in the bromination of 2,3-dimethylaniline, careful control of stoichiometry is essential for purity.

Table 2: Catalytic and Bromination Methods for Aniline Derivatives

| Method | Precursor | Catalyst/Reagent | Product | Yield | Reference |

| Electrophilic Bromination | 2,3-dimethylaniline | N-bromosuccinimide (NBS), DMF | 4-Bromo-2,3-dimethylaniline | ~42% | |

| Electrophilic Bromination | Dimethylaniline | Bromine, Acetic Acid | 4-Bromo-N,N-dimethylaniline | ~Theoretical | prepchem.com |

| Catalytic Halogenation | Aromatic Compounds | Arylamine catalyst, NBS | Halogenated Aromatics | Good to Excellent | nih.gov |

| Chemoselective Hydrogenation | Substituted Nitroarenes | Au/TiO₂ or Au/Fe₂O₃, H₂ | Substituted Anilines | Near-complete conversion | nih.gov |

Purification and Isolation Methodologies in Synthetic Research

The isolation and purification of the target compound from the reaction mixture is a final, indispensable stage in its synthesis to ensure high purity for subsequent applications. Several standard and advanced methodologies are employed for bromo-dimethylaniline analogues.

A common initial workup procedure involves liquid-liquid extraction. After the reaction is complete, the mixture is often treated with an aqueous solution, such as sodium hydroxide, to neutralize acid byproducts. researchgate.net The desired product is then extracted into an organic solvent like ethyl acetate. researchgate.net The organic layer is subsequently washed with water and a saturated brine solution to remove inorganic impurities and residual water. researchgate.net Finally, the organic solution is dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, before the solvent is removed by evaporation. google.com

For many aniline derivatives, column chromatography is the primary method for purification. This technique separates the target compound from unreacted starting materials and byproducts based on their differential adsorption to a stationary phase, typically silica gel. The choice of eluent (solvent system), such as a mixture of hexanes and ethyl acetate or hexanes and dichloromethane, is critical for achieving effective separation. Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and to identify the optimal eluent for column chromatography.

In cases where the product is a solid, recrystallization is an effective purification technique. This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solvent. prepchem.com For example, 4-bromo-N,N-dimethylaniline can be recrystallized from alcohol. prepchem.com

Table 3: Common Purification Techniques

| Technique | Description | Application Example | Reference |

| Liquid-Liquid Extraction | Separates compounds based on their relative solubilities in two immiscible liquids (e.g., water and an organic solvent). | Extraction of product using ethyl acetate, followed by washing with water and brine. | researchgate.net |

| Column Chromatography | Separates compounds based on differential adsorption on a stationary phase (e.g., silica gel). | Purification of 4-Bromo-2,3-dimethylaniline using a hexanes:CH₂Cl₂ eluent. | |

| Recrystallization | Purifies solids based on differences in solubility between the compound and impurities in a given solvent. | Purification of 4-bromo-N,N-dimethylaniline from alcohol. | prepchem.com |

| Drying | Removal of residual water from the organic solution. | Use of anhydrous sodium sulfate or magnesium sulfate. | google.com |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo N,4 Dimethylaniline Derivatives

Electrophilic Aromatic Substitution Reactions on the Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions are heavily influenced by the nature of the substituents already present on the aromatic ring.

Directing Effects of the N-Methylamino and Methyl Substituents

Both the N-methylamino (-NHCH₃) and methyl (-CH₃) groups are classified as activating, ortho-, para-directing groups in electrophilic aromatic substitution reactions. savemyexams.comwikipedia.org This is due to their ability to donate electron density to the benzene ring, thereby stabilizing the positively charged intermediate (arenium ion) formed during the reaction. ulethbridge.calibretexts.org

The N-methylamino group is a strong activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π system through resonance. uoanbar.edu.iqbyjus.com This significantly increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. byjus.com The methyl group, while also activating and ortho-, para-directing, exerts its influence primarily through an inductive effect, donating electron density through the sigma bond. savemyexams.comlibretexts.org

In 2-Bromo-N,4-dimethylaniline, the N-methylamino group is at position 1, the bromine at position 2, and the methyl group at position 4. The powerful ortho-, para-directing effect of the N-methylamino group would primarily direct incoming electrophiles to positions 2, 4, and 6. However, positions 2 and 4 are already substituted. Therefore, electrophilic attack would be expected to occur predominantly at position 6. The ortho-, para-directing influence of the methyl group at position 4 also reinforces this, directing towards positions 2 and 6. With position 2 occupied, this further favors substitution at position 6.

It is worth noting that the high reactivity of aniline (B41778) and its N-alkylated derivatives can sometimes lead to polysubstitution. libretexts.orgallen.in To achieve monosubstitution, the activating effect of the amino group can be attenuated by converting it to an amide. libretexts.orgmsu.edu

Influence of the Bromine Atom on Aromatic Reactivity

Halogens, including bromine, present a more complex scenario. They are deactivating yet ortho-, para-directing. ulethbridge.ca The deactivating nature arises from their strong electronegativity, which withdraws electron density from the ring via the inductive effect (-I effect). wikipedia.orgulethbridge.ca This makes the ring less nucleophilic and slows down the rate of electrophilic substitution compared to benzene. ulethbridge.ca

However, the bromine atom also possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect). ulethbridge.ca This resonance effect preferentially stabilizes the arenium ion intermediates for ortho and para attack, thus directing incoming electrophiles to these positions. ulethbridge.ca In this compound, the bromine atom at position 2 would direct incoming electrophiles to positions 4 and 6.

Nucleophilic Substitution Reactions at the Aryl Bromide Center

Aryl halides, such as this compound, are generally resistant to classical nucleophilic substitution reactions under standard conditions due to the strength of the carbon-halogen bond. libretexts.org However, under specific conditions, these reactions can occur.

Direct Displacement Reactions

Direct displacement of the bromide in aryl halides is typically difficult. libretexts.org However, the presence of strongly electron-withdrawing groups at the ortho and para positions can facilitate nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgwikipedia.org In the case of this compound, the N-methylamino and methyl groups are electron-donating, which does not favor the SNAr mechanism. Therefore, direct displacement of the bromine by common nucleophiles is not expected to be a facile process. Nickel-catalyzed displacement reactions of aryl halides have been reported, offering an alternative to traditional methods. acs.org

Base-Mediated Transformations

Strongly basic conditions can promote the elimination of HBr from an aryl bromide, leading to the formation of a highly reactive benzyne (B1209423) intermediate. libretexts.org This intermediate can then be attacked by a nucleophile. The regiochemical outcome of such reactions can sometimes lead to rearranged products. libretexts.org For instance, studies on 2-bromoaniline (B46623) have shown that alkylation under basic conditions can lead to the migration of the bromine atom. researchgate.net Another approach involves base-mediated cyclization of appropriately substituted bromoanilines to form heterocyclic compounds. organic-chemistry.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, where aryl bromides are common starting materials. eie.grchemie-brunschwig.ch this compound can serve as a substrate in various such reactions. guidechem.com

These reactions typically involve a transition metal catalyst, most commonly palladium, but also nickel and copper. eie.gracs.org The general catalytic cycle involves the oxidative addition of the aryl bromide to the low-valent metal center, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the catalyst. acs.org

Some of the most prominent cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent. eie.grchemie-brunschwig.ch

Heck Reaction: Coupling with an alkene. liv.ac.uk

Sonogashira Coupling: Reaction with a terminal alkyne. ub.edu

Buchwald-Hartwig Amination: Formation of a new carbon-nitrogen bond by reacting with an amine. wikipedia.org

Negishi Coupling: Coupling with an organozinc reagent. acs.orgacs.org

The efficiency and outcome of these reactions can be influenced by the choice of catalyst, ligands, base, and reaction conditions. eie.grresearchgate.netmdpi.com For instance, the Larock heteroannulation allows for the synthesis of indoles from 2-bromoanilines and alkynes using a palladium catalyst. ub.eduresearchgate.net The bromine atom's presence makes this compound a versatile building block in the synthesis of more complex molecules.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. In the context of this compound and its derivatives, this reaction provides a powerful tool for constructing biaryl and more complex molecular architectures. The bromine atom on the aniline ring serves as a reactive handle, readily participating in the catalytic cycle with a palladium catalyst.

Research has demonstrated the successful application of Suzuki-Miyaura coupling to various bromoaniline derivatives. uio.no For instance, a reliable and scalable method utilizing potassium fluoride (B91410) dihydrate (KF·2H2O) in tetrahydrofuran (B95107) (THF) has proven effective for coupling bromoanilines with arylboronic acids. uio.no This protocol is advantageous as it avoids air- and moisture-sensitive reagents. uio.no The use of an air-stable phosphine (B1218219) ligand precursor, HBF4·P(tBu)3, in combination with a palladium source, creates a highly active catalyst suitable for challenging arylboronic acids. uio.no

In a specific example, the reaction of 2-bromoaniline with an ortho-nitro-substituted arylboronic acid proceeded smoothly to afford the corresponding biphenyl (B1667301) product in good yield on a gram scale. uio.no This highlights the reaction's tolerance to sterically demanding and electronically diverse coupling partners. The general applicability of this methodology extends to the synthesis of complex structures like 2-aminobiphenyls and 2,2'-diaminobiphenyls. uio.no

Challenges can arise with sterically hindered substrates. For example, Suzuki-Miyaura coupling reactions involving ortho-heterocycle-tethered, sterically hindered substrates can be difficult and may require specialized conditions or catalysts to achieve good yields. nih.gov In some cases, the coordination properties of heteroatoms within the substrate can be exploited. For instance, the nitrogen of a benzothiazole (B30560) ring can participate in the formation of a palladacyclic intermediate, facilitating the coupling reaction even without an external ligand. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromoaniline Derivatives

| Bromoaniline Derivative | Coupling Partner | Catalyst System | Solvent | Base | Yield | Reference |

| 2-Bromoaniline | 4-Methoxycarbonylphenylboronic acid | Pd(OAc)2 / P(tBu)3 | THF | KF·2H2O | Good | uio.no |

| 2-Bromoaniline | 2-Nitrophenylboronic acid | Pd(OAc)2 / HBF4·P(tBu)3 | THF | KF·2H2O | Good | uio.no |

| 2'-Bromo-2-aryl benzothiazole | Various arylboronic acids | Pd(OAc)2 | - | - | Up to 99% | nih.gov |

| 4-Bromo-N,N-dimethylaniline | Phenylboronic acid | Pd(PPh3)4 | Toluene | Na2CO3 | - |

Heck and Sonogashira Coupling Reactions

Heck Coupling:

The Mizoroki-Heck reaction is a fundamental method for forming carbon-carbon bonds by coupling an aryl halide with an alkene. diva-portal.org This reaction has been successfully applied to derivatives of 2-bromo-N-methylaniline for the synthesis of complex heterocyclic structures. For example, a palladium(0)-catalyzed intramolecular Mizoroki-Heck annulation of cyclopentenyl-tethered 2-bromo-N-methylanilines has been used to form N-methylspiroindolines with high diastereoselectivity. diva-portal.orgnih.gov

The regioselectivity of the Heck reaction is influenced by both steric and electronic factors. diva-portal.org While electron-poor olefins typically yield the trans-β-substituted product, electron-rich olefins can produce a mixture of α- and β-substituted products. diva-portal.org The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by olefin insertion, β-hydride elimination, and reductive elimination to regenerate the catalyst. diva-portal.org

Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a process catalyzed by palladium and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This reaction is a valuable tool for synthesizing arylalkynes.

Studies have shown the successful Sonogashira coupling of bromoarene derivatives with various arylacetylenes. For instance, the reaction of a 5-bromo-2-iodo-N-morpholinebenzamide with 4-ethynyl-N,N-dimethylaniline proceeded in good yield. scielo.org.mx The reaction conditions can be tailored to favor the desired cross-coupling product over the homocoupling of the terminal alkyne, which is a common side reaction. washington.eduscispace.com For example, using a hydrogen atmosphere diluted with an inert gas can significantly reduce the amount of homocoupling product. washington.edu

The choice of solvent can also play a critical role. In some cases, dimethyl sulfoxide (B87167) (DMSO) has been found to be a highly effective solvent for double Sonogashira couplings where other solvents have failed. scielo.org.mx Furthermore, the presence of a small amount of water in DMSO can sometimes lead to improved yields. scielo.org.mx

Table 2: Comparison of Heck and Sonogashira Reactions with Bromoaniline Derivatives

| Reaction | Coupling Partner | Catalyst System | Key Features | Product Type |

| Heck Coupling | Alkene | Pd(0) complex | Forms C-C bond via vinylic substitution. diva-portal.org | Aryl-substituted alkene |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Forms C-C bond between sp2 and sp carbons. organic-chemistry.org | Arylalkyne |

Palladium-Catalyzed Amination and Etherification Reactions

Palladium-Catalyzed Amination:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is widely used to synthesize aniline derivatives from aryl halides. kyoto-u.ac.jp For instance, 2-bromo-N,N-dimethylaniline can be coupled with ammonia (B1221849) in the presence of a palladium catalyst to produce the corresponding primary arylamine in excellent yield. nih.gov The reaction can be carried out at moderate temperatures and with low catalyst loadings. nih.gov

The choice of ligand is crucial for the success of these reactions. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. cmu.edu For example, palladium complexes with ligands such as (o-biphenyl)P(t-Bu)2 allow for the amination of a wide variety of aryl halides, including chlorides, bromides, and triflates, sometimes even at room temperature. cmu.edu

The reaction conditions can be optimized for different substrates. For example, the amination of functionalized aryl bromides can be achieved in high yields using specific ligands and a base like potassium phosphate (B84403) (K3PO4). cmu.edu

Palladium-Catalyzed Etherification:

While less common than amination, palladium-catalyzed etherification reactions provide a route to aryl ethers from aryl halides. The general principles of palladium-catalyzed cross-coupling apply, with an alcohol or alkoxide serving as the nucleophile. The development of efficient catalyst systems for C-O bond formation has expanded the scope of this transformation.

Mechanistic Studies of Catalytic Cycles Involving Aryl Halides

The catalytic cycles of palladium-catalyzed cross-coupling reactions involving aryl halides like this compound share common fundamental steps: oxidative addition, transmetalation (in Suzuki and Sonogashira couplings) or migratory insertion (in Heck coupling), and reductive elimination. diva-portal.orgbu.edu

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate (Ar-Pd-X). This is often the rate-determining step. The reactivity of the aryl halide follows the order Ar-I > Ar-Br > Ar-Cl.

Transmetalation/Migratory Insertion:

In Suzuki-Miyaura coupling , the organoboron compound undergoes transmetalation with the palladium(II) intermediate, transferring the organic group to the palladium center.

In Sonogashira coupling , a copper acetylide, formed in situ, undergoes transmetalation with the palladium(II) intermediate. organic-chemistry.org

In the Heck reaction , the olefin coordinates to the palladium(II) complex and then undergoes migratory insertion into the Ar-Pd bond. diva-portal.org

Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the palladium(0) catalyst and completes the cycle.

Furthermore, the nature of the ligand plays a critical role in each step of the catalytic cycle. Bulky, electron-rich ligands can promote oxidative addition and reductive elimination, leading to more efficient catalysis. cmu.edu

Lithiation and Subsequent Reactions

The bromine atom in this compound can be readily exchanged for a lithium atom through a process called halogen-metal exchange, typically using an organolithium reagent like n-butyllithium. researchgate.netorgsyn.org This generates a highly reactive organolithium species, 2-lithio-N,4-dimethylaniline. This lithiated intermediate can then be reacted with a variety of electrophiles to introduce new functional groups at the 2-position of the aniline ring. sigmaaldrich.com

For example, the lithiated derivative of 2-bromo-N,N-dimethylaniline can be reacted with 2,2'-bipyridine (B1663995) to synthesize 6-[2-(dimethylamino)phenyl]-2,2'-bipyridine. sigmaaldrich.com Similarly, condensation with benzophenone (B1666685) after lithiation yields (2-dimethylamino-5-methylphenyl)diphenylcarbinol. orgsyn.org

The dimethylamino group can act as a directing group in lithiation reactions. In some cases, direct lithiation of N,N-dimethyl-p-toluidine occurs at the position ortho to the dimethylamino group, even in the presence of a catalyst like TMEDA (N,N,N',N'-tetramethylethylenediamine), which typically promotes lithiation at other positions. orgsyn.org This highlights the strong directing effect of the amino group due to its ability to coordinate with the lithium atom. orgsyn.org

The conditions for lithiation, such as the choice of solvent and temperature, can significantly impact the outcome of the reaction. For instance, in the study of a tetrabrominated bis(dimethylamino)naphthalene, the choice of solvent (toluene, diethyl ether, or hexane) and the amount of n-butyllithium used influenced the extent of mono-, di-, and trimetalation. acs.org

Table 3: Examples of Reactions Following Lithiation of Bromoaniline Derivatives

| Bromoaniline Derivative | Lithiation Reagent | Electrophile | Product | Reference |

| 2-Bromo-N,N-dimethylaniline | n-Butyllithium | 2,2'-Bipyridine | 6-[2-(Dimethylamino)phenyl]-2,2'-bipyridine | sigmaaldrich.com |

| 2-Bromo-N,N-dimethyl-p-toluidine | n-Butyllithium | Benzophenone | (2-Dimethylamino-5-methylphenyl)diphenylcarbinol | orgsyn.org |

| 2-Bromo-N,N-dimethylaniline | - | - | 2-(N,N-Dimethylaminophenyl)-bis(diethylamino)phosphine | sigmaaldrich.com |

| 2-Bromo-N,N-dimethylaniline | - | - | 1-(2'-(Dimethylamino)phenyl)-2-diphenylphosphino-3-methylimidazolium trifluoromethanesulfonate | sigmaaldrich.com |

Radical Reactions and Intramolecular Cyclization Pathways

Free radicals are chemical species with an unpaired electron, making them highly reactive. utexas.edu The dimethylamino group is known to have a relatively strong radical-stabilizing effect. utexas.edu While specific radical reactions involving this compound are not extensively detailed in the provided context, the principles of radical chemistry can be applied.

Intramolecular Cyclization:

Derivatives of this compound can undergo intramolecular cyclization reactions to form various heterocyclic structures. These reactions can be promoted by different methods, including palladium catalysis and photochemical activation.

For instance, 1-(2-bromoaryl)-1,2,3-triazoles, which can be synthesized from 2-bromoaniline derivatives, can undergo an intramolecular palladium-catalyzed carbonylative C-H functionalization to produce triazolo[1,5-a]indolones. beilstein-journals.org Another example is the intramolecular Mizoroki-Heck annulation of cyclopentenyl-tethered 2-bromo-N-methylanilines to form N-methylspiroindolines. diva-portal.orgnih.gov

Photochemical methods can also induce intramolecular cyclization. For example, N-(2,4-dibromonaphthyl)arenecarboxamides, upon irradiation in a basic medium, can undergo intramolecular photosubstitution to yield 2-aryl-8-bromonaphthoxazoles. researchgate.net This reaction is believed to proceed through a charge-transfered excited singlet state of an imidol tautomer of the amide. researchgate.net

Furthermore, N-bromopyrrolidin-2-one (NBP) can mediate the cyclization of certain homoallylic derivatives in a 5-endo fashion to give 3-bromopyrrolidine (B3030761) derivatives. biointerfaceresearch.com

Functional Group Transformations of the Amine Moiety

The amine functionality in this compound and its derivatives is a versatile site for further chemical modifications. These transformations can alter the electronic and steric properties of the molecule, providing access to a wide range of new compounds.

N-Alkylation:

A fundamental transformation of the amine group is N-alkylation. The reaction of an amine with an alkyl halide, known as Hoffmann alkylation, is a direct method for synthesizing more substituted amines. researchgate.net This allows for the introduction of various alkyl groups onto the nitrogen atom.

Oxidation:

The amine group can be oxidized to form different functional groups. For example, aromatic amines can be oxidized to form quinones or nitroso compounds using oxidizing agents like potassium permanganate. smolecule.com

Reductive Amination:

Reductive amination is a widely used method for synthesizing secondary and tertiary amines. This two-step process involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced to the corresponding amine. For example, N,N-Bis(4-bromophenyl)-2,4-dimethylaniline can be synthesized via the reductive amination of 4-bromoaniline (B143363) with 2,4-dimethylbenzaldehyde. The imine formation is typically facilitated by mild acidic conditions, and the subsequent reduction can be achieved using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation.

Other Transformations:

The amine moiety can also direct other reactions on the aromatic ring. For example, the dimethylamino group is a strong electron-donating group, activating the aromatic ring for electrophilic substitution reactions.

Table 4: Summary of Functional Group Transformations of the Amine Moiety

| Transformation | Reagents/Conditions | Product |

| N-Alkylation | Alkyl halide | More substituted amine |

| Oxidation | Potassium permanganate | Quinone or nitroso compound |

| Reductive Amination | Carbonyl compound, reducing agent | Secondary or tertiary amine |

Acylation and Amide Formation

The secondary amine functionality of this compound readily undergoes acylation to form the corresponding amides. This transformation is a cornerstone of its synthetic utility, as the resulting amide can be a final product or an intermediate for further reactions.

A common method for acylation involves the reaction of an amine with an acylating agent, such as an acyl halide or anhydride (B1165640), often in the presence of a base to neutralize the hydrogen halide byproduct. For instance, the reaction of an aniline derivative with bromoacetyl bromide can yield a bromoacetamide. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

The reactivity of the amino group can be modulated by converting it to an amide. While still activating and ortho-, para-directing in electrophilic aromatic substitution reactions, the amido group is less activating and less basic than the amino group. libretexts.org This is due to the delocalization of the nitrogen lone-pair electrons by the adjacent carbonyl group. libretexts.orglibretexts.org This moderation of reactivity allows for more controlled reactions, such as preventing polysubstitution during bromination. libretexts.org For example, the acetylation of p-toluidine (B81030) (4-methylaniline), followed by bromination and hydrolysis, yields 2-bromo-4-methylaniline (B145976) without the formation of dibrominated products. libretexts.orglibretexts.org

The choice of solvent and base can significantly impact the efficiency of acylation reactions. Polar aprotic solvents can enhance reaction rates, while aqueous bases may improve yields in certain nucleophilic acylations. Temperature control is also crucial to favor kinetic control and minimize side reactions like diacylation.

The hydrolysis of the resulting amide back to the amine can be achieved under basic conditions, for example, by refluxing with sodium hydroxide. chemspider.com This two-step process of acylation followed by hydrolysis is a useful strategy for protecting the amino group and controlling the regioselectivity of subsequent reactions. libretexts.orglibretexts.org

Table 1: Examples of Acylation and Amide Formation Reactions

| Starting Material | Reagent(s) | Product | Reaction Type | Reference(s) |

| 4-amino-N,N-dimethylbenzamide | Bromoacetyl bromide | 4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide | Nucleophilic Acylation | |

| p-Toluidine | 1. Acetic anhydride, 2. Br₂, 3. H₂O, base | 2-Bromo-4-methylaniline | Acetylation, Bromination, Hydrolysis | libretexts.orglibretexts.org |

| 2-bromo-4,5-dimethylacetanilide | 3 M NaOH, Acetic acid | 2-bromo-4,5-dimethylaniline | Amide Hydrolysis | chemspider.com |

Formation of Schiff Bases and Related Imines

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. orientjchem.orgresearchgate.net This reaction is a versatile method for creating new C=N bonds and is of significant interest in various fields of chemistry. researchgate.net

The formation of Schiff bases from this compound involves the reaction of its primary amino group with a suitable carbonyl compound. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step to yield the stable imine. impactfactor.org

For example, a Schiff base ligand, (Z)-2-(((4-bromo-2-methylphenyl)imino)methyl)-4-methylphenol, was synthesized and used to form complexes with various transition metal ions. researchgate.net Another study reported the synthesis of a new Schiff base by reacting 4-bromo-2,6-dimethylaniline (B44771) with 4-(1-((4-bromo-2,6-dimethylphenyl)imino)ethyl)phenyl)imino)methyl)phenol. impactfactor.org These Schiff bases can act as ligands, coordinating with metal ions through the nitrogen atom of the azomethine group and other donor atoms present in the molecule. impactfactor.orgresearchgate.net

The reaction conditions for Schiff base formation can vary, but often involve refluxing the amine and carbonyl compound in a suitable solvent like ethanol. impactfactor.org

Table 2: Examples of Schiff Base Formation

| Amine Component | Carbonyl Component | Schiff Base Product | Reference(s) |

| 4-Bromo-2-methylaniline | 2-Hydroxy-5-methylbenzaldehyde | (Z)-2-(((4-bromo-2-methylphenyl)imino)methyl)-4-methylphenol | researchgate.net |

| 4-Bromo-2,6-dimethylaniline | 4-(1-((4-bromo-2,6-dimethylphenyl)imino)ethyl)phenyl)imino)methyl)phenol | New Schiff base ligand | impactfactor.org |

Diazotization and Subsequent Transformations for Aryl Group Manipulation

Diazotization of primary arylamines, such as derivatives of this compound, provides a powerful tool for manipulating the aryl group. This process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a stable arenediazonium salt. libretexts.orglibretexts.orgmasterorganicchemistry.com The resulting diazonio group (-N₂⁺) is an excellent leaving group and can be replaced by a wide variety of nucleophiles. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org

These displacement reactions, many of which fall under the umbrella of the Sandmeyer reaction, allow for the introduction of various substituents onto the aromatic ring that may not be achievable through direct substitution methods. organic-chemistry.org For instance, an amino group can be converted to a bromo, chloro, or cyano group using the corresponding copper(I) salt (CuBr, CuCl, or CuCN). libretexts.orglibretexts.orgmasterorganicchemistry.com

The general mechanism for the Sandmeyer reaction is thought to proceed through a radical pathway. libretexts.org However, not all diazonio replacement reactions require a copper catalyst. For example, aryl iodides can be prepared by treating the diazonium salt with potassium iodide (KI), and phenols can be formed by heating with water and acid. masterorganicchemistry.com The amino group can also be removed entirely (deamination) and replaced with a hydrogen atom by treatment with hypophosphorous acid (H₃PO₂). libretexts.orgmasterorganicchemistry.com

A specific example involves the preparation of 3,5-dimethyl bromobenzene (B47551) starting from 2,4-dimethylaniline (B123086). The process includes bromination to form 2-bromo-4,6-dimethylaniline (B183183), followed by diazotization and hydrolysis in the presence of cuprous chloride and hypophosphorous acid. google.com

The versatility of diazotization reactions makes them a crucial strategy in multi-step organic syntheses, enabling the strategic introduction and manipulation of functional groups on the aromatic ring. libretexts.orgorganic-chemistry.org

Table 3: Transformations via Diazotization

| Starting Arylamine | Reagent(s) | Product | Transformation | Reference(s) |

| Aromatic Amine | NaNO₂, HCl, CuBr | Aryl Bromide | Sandmeyer Reaction | libretexts.orglibretexts.orgmasterorganicchemistry.com |

| Aromatic Amine | NaNO₂, HCl, CuCl | Aryl Chloride | Sandmeyer Reaction | libretexts.orglibretexts.orgmasterorganicchemistry.com |

| Aromatic Amine | NaNO₂, HCl, CuCN | Aryl Cyanide | Sandmeyer Reaction | libretexts.orglibretexts.orgmasterorganicchemistry.com |

| Aromatic Amine | NaNO₂, HCl, KI | Aryl Iodide | Iodination | masterorganicchemistry.com |

| Aromatic Amine | NaNO₂, HCl, H₂O, heat | Phenol | Hydroxylation | masterorganicchemistry.com |

| Aromatic Amine | NaNO₂, HCl, H₃PO₂ | Arene (Deamination) | Reduction | libretexts.orgmasterorganicchemistry.com |

| 2,4-Dimethylaniline | 1. HBr, H₂O₂; 2. NaNO₂, HCl, CuCl, H₃PO₂ | 3,5-Dimethyl bromobenzene | Bromination, Diazotization, Hydrolysis | google.com |

Derivatives and Structural Analogues of 2 Bromo N,4 Dimethylaniline: Design and Synthesis

Biaryl Compounds and Oligomers Synthesized via Coupling Reactions

The bromine substituent on the 2-Bromo-N,4-dimethylaniline ring makes it a suitable substrate for various cross-coupling reactions, enabling the synthesis of biaryl compounds and oligomers. These reactions are fundamental in creating extended π-conjugated systems with applications in materials science and organic electronics.

A notable example is the Suzuki-Miyaura coupling reaction. This palladium-catalyzed reaction is widely used to form carbon-carbon bonds between aryl halides and arylboronic acids. For instance, 2-bromo-4,6-dimethylaniline (B183183) can be coupled with phenylboronic acid to produce 2,4-Dimethyl-6-phenylaniline. mdpi.com This transformation highlights the utility of the bromo-aniline derivative in constructing biaryl structures. The reaction typically employs a palladium catalyst and a base, such as potassium carbonate, to facilitate the coupling process. mdpi.com

Similarly, Stille coupling, which involves the reaction of an organotin compound with an organic halide, can be employed. The bromine atom in derivatives like N,N-Bis(4-bromophenyl)-2,4-dimethylaniline enhances its utility in such reactions, serving as a precursor for conjugated polymers and semiconductors.

The synthesis of oligomers, which are molecules consisting of a few repeating monomer units, can also be achieved through these coupling methods. For example, star-shaped oligomers with arylenevinylene structures have been synthesized using Heck coupling reactions, which involve the reaction of an aryl halide with an alkene in the presence of a palladium catalyst. nih.gov While not directly starting from this compound, these synthetic strategies are applicable to its derivatives for creating complex oligomeric structures.

Table 1: Examples of Biaryl Synthesis via Coupling Reactions

| Starting Material | Coupling Partner | Reaction Type | Product |

| 2-bromo-4,6-dimethylaniline | Phenylboronic acid | Suzuki-Miyaura Coupling | 2,4-Dimethyl-6-phenylaniline mdpi.com |

| 2,4-dibromo-6-methylaniline | Phenylboronic acid | Suzuki-Miyaura Coupling | 2-Methyl-4,6-diphenylaniline mdpi.com |

| 4-Bromo-2,6-dimethylaniline (B44771) | Phenylboronic acid | Suzuki-Miyaura Coupling | 2,6-Dimethyl-4-phenylaniline mdpi.com |

Heterocyclic Systems Incorporating the Arylaniline Scaffold

The this compound scaffold is a valuable precursor for the synthesis of various heterocyclic systems. The amino group and the bromine atom provide reactive sites for cyclization reactions, leading to the formation of rings containing nitrogen and potentially other heteroatoms.

Anilines are well-established building blocks for the synthesis of indoles, which are prominent in many therapeutic agents. iucr.org The bromo-substituted aniline (B41778) can be utilized in various indole (B1671886) synthesis methodologies. Furthermore, the synthesis of quinoline (B57606) derivatives, which possess biological and pharmacological activities, can be achieved using 2-Bromo-N,N-dimethylaniline as an intermediate. ontosight.ai

Another important class of heterocycles derived from aniline derivatives are piperazines. For example, the alkylation of two equivalents of 2,4-dimethylaniline (B123086) with 1,2-dibromoethane (B42909) can lead to the formation of N,N'-bis(2,4-dimethylphenyl)piperazine. iucr.org This reaction demonstrates how the aniline nitrogen can act as a nucleophile to construct heterocyclic rings.

The bromine atom on the aniline ring can also participate in the formation of heterocyclic structures. For instance, it can undergo nucleophilic substitution reactions, which can be a key step in the synthesis of various heterocyclic compounds. smolecule.com

N-Substituted and Poly-Substituted Aniline Derivatives

The reactivity of the amino group and the aromatic ring of this compound allows for the synthesis of a wide range of N-substituted and poly-substituted aniline derivatives.

N-Substitution: The nitrogen atom of the aniline can be readily alkylated or acylated. For example, treatment of an amine with acetic anhydride (B1165640) yields the corresponding acetamide. libretexts.org This modification can be used to protect the amino group or to alter the electronic properties of the molecule. N-ethylation can be achieved using ethyl halides or ethyl sulfate (B86663) under basic conditions.

Poly-Substitution: The aromatic ring can undergo further electrophilic aromatic substitution reactions. However, the strong activating nature of the amino group can sometimes lead to polysubstitution, which can be a drawback. libretexts.org To control the substitution pattern, the reactivity of the amino group can be moderated by converting it to an amide. libretexts.org For example, the acetylation of p-toluidine (B81030) (4-methylaniline) allows for the clean monobromination to yield 2-bromo-4-methylaniline (B145976) after hydrolysis. libretexts.org

The synthesis of poly-substituted anilines can also be achieved through a sequence of reactions. For instance, starting from N,N-diethyl-4-(trifluoromethyl)aniline, bromination can be performed to introduce a bromine atom, resulting in a poly-substituted aniline derivative. smolecule.com

Table 2: Examples of N-Substituted and Poly-Substituted Aniline Derivatives

| Starting Material | Reagent(s) | Product |

| 4-Methylaniline | 1. Acetic anhydride, pyridine2. Br₂3. H₂O, OH⁻ | 2-Bromo-4-methylaniline libretexts.org |

| 2,4-dimethylaniline | 1,2-dibromoethane | N,N'-bis(2,4-dimethylphenyl)piperazine iucr.org |

| Aniline | Ethyl halide/sulfate | N-ethylaniline |

Structure-Reactivity Relationships in Aniline Derivatives

The reactivity of aniline derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and the nitrogen atom. acs.org These relationships are crucial for predicting the outcome of chemical reactions and for designing new synthetic routes.

The amino group is a strongly activating, ortho- and para-directing group in electrophilic aromatic substitution reactions. libretexts.org This is due to the donation of the nitrogen lone pair electrons into the aromatic π-system. However, this high reactivity can be difficult to control. libretexts.org

The presence of a bromine atom, an electron-withdrawing group, at the ortho-position to the amino group in this compound will influence the electron density of the ring and the basicity of the amino group. Halogen substituents generally decrease the reactivity of the aromatic ring towards electrophilic attack.

Steric effects also play a significant role. Bulky substituents at the ortho position can hinder the approach of reagents to the amino group or the adjacent ring positions. For example, steric hindrance from substituents at the C2 position can influence reactivity.

Stereochemical Considerations in Derivative Synthesis

When synthesizing derivatives of this compound, stereochemical aspects can become important, particularly when creating chiral molecules.

One area where stereochemistry is critical is in the synthesis of axially chiral biaryls, also known as atropisomers. These molecules are chiral due to restricted rotation around a single bond. For a biaryl compound to exhibit atropisomerism, there must generally be at least three ortho substituents around the biaryl axis, which creates significant steric hindrance. nih.gov Asymmetric Suzuki-Miyaura coupling reactions, employing chiral ligands, have been developed to synthesize enantioenriched biaryl compounds. nih.gov

The synthesis of heterocyclic compounds can also introduce stereocenters. For example, if a reaction leads to the formation of a chiral center in a substituent or within the heterocyclic ring, a mixture of enantiomers or diastereomers may be produced. The use of chiral catalysts or starting materials can be employed to achieve stereoselective synthesis.

While the provided information does not detail specific stereoselective syntheses starting from this compound, the principles of asymmetric synthesis are broadly applicable to its derivatives. The design of synthetic routes for chiral derivatives would need to incorporate steps that control the formation of the desired stereoisomer.

Advanced Spectroscopic and Computational Characterization in 2 Bromo N,4 Dimethylaniline Research

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of 2-bromo-N,4-dimethylaniline. The high-resolution mass spectrum provides a very accurate mass, which can be used to confirm the molecular formula C₈H₁₀BrN. uni.lu The mass spectrum also shows a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can fragment in predictable ways upon ionization, and the masses of the resulting fragments can help to confirm the arrangement of atoms within the molecule. smolecule.com

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 200.00694 | 133.5 |

| [M+Na]⁺ | 221.98888 | 145.4 |

| [M-H]⁻ | 197.99238 | 140.2 |

| [M+NH₄]⁺ | 217.03348 | 156.5 |

| [M+K]⁺ | 237.96282 | 134.3 |

Data from computational predictions. uni.lu

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. uantwerpen.be

Infrared (IR) Spectroscopy : The IR spectrum of this compound would show characteristic absorption bands for the N-H and C-H stretching vibrations of the amino and methyl groups, as well as C-N and C-Br stretching vibrations. Aromatic C=C stretching vibrations would also be present.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. uantwerpen.be It is particularly useful for observing symmetric vibrations and the vibrations of non-polar bonds, which may be weak or absent in the IR spectrum.

SpectraBase provides access to IR and Raman spectra for 2-bromo-N,N-dimethylaniline, a structurally related compound. spectrabase.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. ubbcluj.ro The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λ_max) are influenced by the extent of conjugation in the molecule. The presence of the aromatic ring and the amino group in this compound leads to characteristic absorption bands in the UV region. The position and intensity of these bands can be affected by the solvent and the presence of substituents on the aromatic ring. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique offers unparalleled insight into the molecule's absolute configuration, conformational preferences, and the intricate network of intermolecular forces that govern its crystal packing.

Determination of Absolute Configuration and Conformation

While specific crystallographic data for this compound is not extensively detailed in the provided search results, the principles of X-ray crystallography are well-established for determining the absolute configuration of chiral molecules and the preferred conformation in the solid state. researchgate.netnih.gov For related substituted anilines, X-ray diffraction has been instrumental in resolving crystal packing and intermolecular interactions. In instances where crystallization is challenging, co-crystallization with a chiral host, such as a tetraaryladamantane, can facilitate the determination of the absolute configuration of the guest molecule through anomalous dispersion signals in X-ray crystallography. nih.gov This method has proven effective for a wide range of small molecules. researchgate.netnih.gov The conformation of a molecule in the solid state, including details like the planarity of rings and the orientation of substituent groups, is also precisely determined. For instance, in a related brominated aniline (B41778) derivative, the central ring of a different molecular system was found to adopt a chair conformation. iucr.org

Elucidation of Crystal Packing and Hydrogen Bonding Networks

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of intermolecular interactions, with hydrogen bonding playing a crucial role, particularly in molecules containing amine functionalities. iucr.org In a study of 2-bromo-4,6-dimethylaniline (B183183), a closely related compound, X-ray crystallography revealed the presence of hydrogen-bonded chains. iucr.org These chains are formed through intermolecular N—H···N hydrogen bonds. iucr.org Additionally, intramolecular N–H···Br hydrogen bonds were observed, where the hydrogen atoms on the nitrogen center are oriented towards the ortho bromine atoms on the aromatic rings. iucr.org

Beyond hydrogen bonding, other non-covalent interactions such as halogen-halogen interactions can also influence the crystal structure. In the case of 2-bromo-4,6-dimethylaniline, Type I halogen–halogen interactions between bromine atoms were identified. iucr.org It is noteworthy that in some crystal structures of related bromoarenes, other interactions like π–π or C—H⋯π contacts were absent, indicating that hydrogen bonding and halogen bonds can be the dominant forces directing the crystal packing. iucr.org The study of these packing motifs is essential for understanding the physical properties of the solid material and for the field of crystal engineering. iucr.orgrsc.org

Computational Chemistry and Quantum Mechanical Modeling

Computational chemistry provides a powerful lens through which to examine the electronic properties of molecules. Quantum mechanical models, particularly Density Functional Theory (DFT), offer deep insights into the electronic structure, stability, and reactivity of compounds like this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) has become a standard tool for investigating the electronic properties of molecules. tci-thaijo.orgals-journal.com By calculating the electron density, DFT can be used to derive a wide range of properties, including molecular electrostatic potentials (MEPs), which identify nucleophilic and electrophilic sites within a molecule. DFT calculations are employed to optimize molecular geometries and predict various spectroscopic data, often showing good agreement with experimental results. mdpi.com

For substituted N,N-dimethylanilines, DFT studies have shown that substituents on the aromatic ring significantly alter the electronic properties. Electron-donating groups, like the methyl group, increase the electron density on the aromatic ring and the nitrogen atom, thereby enhancing nucleophilicity. Conversely, electron-withdrawing groups, such as the bromine atom, decrease electron density. The stability of a molecule can be inferred from its calculated electronic structure. tci-thaijo.org Furthermore, DFT is used to calculate global reactivity descriptors such as ionization potential, electron affinity, chemical hardness, and electrophilicity index, which provide a quantitative measure of a molecule's reactivity. tci-thaijo.orgmdpi.com

A study on 4-bromo-N,N-dimethylaniline, an isomer of the target compound, utilized DFT to calculate these quantum chemical descriptors. tci-thaijo.org The results provided insights into the molecule's reactivity towards nucleophilic attack. tci-thaijo.org

Table 1: Calculated Quantum Chemical Descriptors for a Related Isomer (4-bromo-N,N-dimethylaniline) This table is illustrative and based on data for a related isomer. Specific values for this compound would require dedicated calculations.

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | - |

| LUMO Energy | ELUMO | - |

| Energy Gap | ΔE | 5.025 tci-thaijo.org |

| Ionization Potential | I | - |

| Electron Affinity | A | - |

| Electronegativity | χ | - |

| Chemical Hardness | η | - |

| Electrophilicity Index | ω | 0.8074 tci-thaijo.org |

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels and Spatial Distribution

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comacs.org The energies and spatial distributions of these orbitals are crucial for understanding a molecule's chemical reactivity and its electronic and optical properties. als-journal.comresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. als-journal.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. iucr.org

In substituted anilines, the HOMO is typically centered on the nitrogen atom and the aromatic ring, reflecting the nucleophilic character of these regions. DFT calculations can visualize the spatial distribution of the HOMO and LUMO, showing where a molecule is most likely to interact with electrophiles and nucleophiles, respectively. tci-thaijo.org For 4-bromo-N,N-dimethylaniline, the HOMO and LUMO have been illustrated using DFT, providing a visual guide to its reactivity. tci-thaijo.org The calculated HOMO-LUMO gap for this isomer was found to be 5.025 eV. tci-thaijo.org FMO analysis is a powerful tool for predicting the outcomes of chemical reactions and for designing molecules with specific electronic properties. mdpi.comacs.org

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule and to predict its reactive behavior. The MEP surface illustrates the electrostatic potential experienced by a positive point charge as it approaches the molecule. This analysis is instrumental in identifying regions that are prone to electrophilic and nucleophilic attacks.

In computational studies, the MEP map is color-coded to represent different potential values. wolfram.com Typically, regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, are colored red. tci-thaijo.org Conversely, areas with positive electrostatic potential, indicating electron deficiency and favorability for nucleophilic attack, are colored blue. tci-thaijo.org Green and yellow areas represent regions with near-zero or intermediate potentials, respectively. tci-thaijo.org

| Region on this compound | Expected Electrostatic Potential | Color on MEP Map | Predicted Reactivity |

|---|---|---|---|

| Around Nitrogen Atom (Lone Pair) | Negative | Red/Yellow | Site for Electrophilic Attack |

| Around Amino Hydrogen | Positive | Blue | Site for Nucleophilic Attack |

| Aromatic Ring | Intermediate/Slightly Negative | Green | General Reactivity |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful theoretical method that examines the interactions between filled (donor) and empty (acceptor) orbitals within a molecule. uni-muenchen.de This analysis provides quantitative insights into intramolecular charge transfer, hyperconjugative interactions, and the stability endowed by these electronic delocalizations. grafiati.com The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with the delocalization from a donor NBO to an acceptor NBO. nih.govrsc.org

In this compound, NBO analysis would elucidate several key intramolecular interactions. A significant interaction would be the delocalization of the nitrogen atom's lone pair (LP(N)) into the antibonding π* orbitals of the adjacent C-C bonds of the aromatic ring. This LP(N) -> π*(C-C) interaction is characteristic of aniline derivatives and contributes significantly to the molecule's electronic stability.

Furthermore, hyperconjugative interactions involving the methyl groups and the bromine atom are expected. These include:

σ -> σ * interactions: Delocalization from the σ bonding orbitals of C-H bonds in the methyl groups to the antibonding σ* orbitals of adjacent C-C or C-N bonds.

LP(Br) -> σ * interactions: Delocalization from the lone pair orbitals of the bromine atom to the antibonding σ* orbitals of the aromatic ring carbons.

These interactions lead to a transfer of electron density, which stabilizes the molecule. The magnitude of the E(2) energy is directly proportional to the strength of the interaction. nih.gov For instance, NBO studies on related bromo-substituted molecules have quantified the energy release from such interactions, confirming their role in molecular stability. mdpi.com

| Donor NBO (Filled) | Acceptor NBO (Empty) | Interaction Type | Typical Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|---|

| LP (N) | π* (C-C)ring | Lone Pair -> Antibonding π | High |

| LP (Br) | σ* (C-C)ring | Lone Pair -> Antibonding σ | Moderate |

| σ (C-H)methyl | σ* (C-C)ring | Hyperconjugation | Low to Moderate |

| σ (C-C)ring | σ* (C-C)ring | Hyperconjugation | Low |

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational chemistry, particularly Density Functional Theory (DFT), is widely used to predict spectroscopic properties and analyze conformational preferences of molecules. acs.org For this compound, these calculations can provide theoretical vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra that closely correlate with experimental data after appropriate scaling. researchgate.net

Theoretical calculations of vibrational frequencies help in the precise assignment of experimental spectral bands to specific molecular motions, such as C-H stretching, N-H bending, and C-Br stretching. researchgate.net Similarly, the prediction of NMR chemical shifts (¹H and ¹³C) aids in the structural elucidation of the molecule.

Conformational analysis is another critical application of these computational methods. Aniline and its derivatives are known to have a non-planar geometry around the amino group. researchgate.net For this compound, the key conformational variables would include the rotation around the C-N bond and the orientations of the N-methyl and 4-methyl groups. By calculating the potential energy surface as a function of these rotational angles, the most stable conformer (the structure with the global minimum energy) can be identified. acs.org Theoretical studies on similar ylides have shown that cisoid conformations can be significantly lower in energy than transoid ones, with substantial rotational barriers. acs.org The relative energies of different conformers provide insight into the molecule's flexibility and the populations of different shapes at room temperature.

| Parameter | Computational Method | Predicted Information |

|---|---|---|

| Vibrational Frequencies | DFT (e.g., B3LYP) | Assignment of IR and Raman bands (e.g., C-H, N-H, C-Br vibrations). |

| NMR Chemical Shifts | DFT (GIAO method) | Prediction of ¹H and ¹³C NMR spectra for structural confirmation. |

| Conformational Energy | Potential Energy Scan | Identification of the most stable geometric conformer and rotational energy barriers. |

| Physicochemical Properties | Various Models | Prediction of properties like XlogP (a measure of lipophilicity). uni.lu |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations offer a powerful approach to explore the dynamic behavior of molecules over time, providing a detailed picture of their conformational landscapes and interactions with the surrounding environment, such as a solvent. biorxiv.org While quantum mechanical calculations often focus on static, minimum-energy structures, MD simulations reveal how the molecule behaves at finite temperatures, including its flexibility, conformational changes, and solvation dynamics. researchgate.net

For this compound, MD simulations can be employed to:

Explore Conformational Landscapes: By simulating the molecule's motion over nanoseconds, MD can map the accessible conformations and the transitions between them. This is particularly useful for understanding the flexibility of the N-methylamino group and the phenyl ring, which is often not captured by a single crystal structure. biorxiv.org

Analyze Solvation Effects: Placing the molecule in a simulation box filled with solvent molecules (e.g., water or an organic solvent) allows for the study of solvation effects. MD simulations can reveal the structure of the solvent shell around the solute and calculate properties like the radial distribution function to show the average distance of solvent molecules from specific atoms. acs.org The dynamics of the solvent itself, such as how quickly it reorganizes in response to changes in the solute's charge distribution, can also be investigated. acs.org

Determine Free Energy Surfaces: Advanced MD techniques can be used to calculate the free energy surface of conformational changes, such as the rotation of substituent groups. This provides a more accurate picture of conformational preferences in solution compared to gas-phase calculations. Studies on related isomerization reactions have used MD to understand how solvent-solute interactions shape the potential energy surface. aip.org

These simulations provide a bridge between the static picture of a single molecular structure and the dynamic reality of molecules in solution, which is crucial for understanding their chemical reactivity and biological interactions.

Applications and Emerging Research Directions for 2 Bromo N,4 Dimethylaniline in Advanced Materials and Chemical Biology

Strategic Intermediate in Complex Organic Synthesis

As a functionalized aniline (B41778), 2-Bromo-N,4-dimethylaniline serves as a valuable building block in multi-step synthetic pathways. ontosight.ai The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, while the dimethylaniline moiety influences the electronic properties and reactivity of the molecule. This dual functionality makes it a versatile precursor in several areas of chemical manufacturing. lookchem.com

Synthesis of Specialty Chemicals and Advanced Reagents

This compound is an important intermediate in the synthesis of specialized chemical products. Its structure is foundational for creating more elaborate molecules used in both industrial and research settings. Isomers and related derivatives, such as 2-Bromo-N,N-dimethylaniline, are well-documented as precursors for sophisticated ligands like 2-(N,N-Dimethylaminophenyl)-bis(diethylamino)phosphine and bipyridine-based structures, which are crucial in catalysis and coordination chemistry. sigmaaldrich.comlbaochemicals.com The inherent reactivity of the brominated aniline core allows for its incorporation into a variety of advanced reagents.

Precursors for Active Pharmaceutical Ingredients (APIs) and Agrochemicals

The structural motifs found in substituted anilines are prevalent in many biologically active compounds. Consequently, this compound and its isomers are valuable starting materials in the discovery and production of new pharmaceuticals and agrochemicals. ontosight.ainbinno.com Related compounds like 4-Bromo-N,N-dimethylaniline are employed as intermediates in the synthesis of APIs that require brominated aromatic structures. myskinrecipes.comnbinno.com Similarly, 3-Bromo-2,4-dimethylaniline is a known intermediate for various agrochemicals, contributing to the development of products that enhance agricultural output. lookchem.com The utility of these related compounds highlights the potential of this compound as a precursor for novel molecules in medicinal chemistry and crop science. smolecule.com

| Compound | Reported Application Area | Reference |